![molecular formula C24H19FN6 B2507765 N6-benzyl-N4-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 946347-82-6](/img/structure/B2507765.png)
N6-benzyl-N4-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
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Overview
Description
The compound "N6-benzyl-N4-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine" belongs to a class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds have been extensively studied due to their pharmacological potential, particularly as kinase inhibitors. The pyrazolo[3,4-d]pyrimidine scaffold is a common feature in molecules designed to target various kinases, including ACK1 and CK1, which are implicated in cancer and central nervous system disorders .
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidine derivatives typically involves the construction of the pyrimidine ring followed by the introduction of substituents at relevant positions. For instance, a series of N3,N6-diaryl-1H-pyrazolo[3,4-d]pyrimidine-3,6-diamines were synthesized to create potent and selective inhibitors of ACK1, showcasing the versatility of this scaffold in generating diverse analogs with significant biological activity . The synthetic strategies often employ rigidification of earlier series of compounds to enhance their pharmacokinetic properties .
Molecular Structure Analysis
The molecular structure of pyrazolo[3,4-d]pyrimidine derivatives is characterized by the presence of a pyrimidine ring fused to a pyrazole moiety. The substitution pattern on the pyrimidine ring is crucial for the biological activity of these compounds. X-ray crystallography and density functional theory (DFT) studies provide insights into the molecular geometry, electronic structure, and intermolecular interactions of these compounds . For example, the study of a related compound, 4-benzoyl-5-phenyl-2-(pyridin-2-yl)-3,3a-dihydropyrazolo[1,5-c]pyrimidin-7(6H)-one, revealed its crystalline structure and provided a basis for understanding the electronic properties of the pyrazolo[3,4-d]pyrimidine scaffold .
Chemical Reactions Analysis
The reactivity of pyrazolo[3,4-d]pyrimidine derivatives is influenced by the electronic properties of the substituents attached to the core scaffold. These compounds can undergo various chemical reactions, including oxidative ring closure and cleavage, as well as reactions with acids to yield different products . The electronic polarization within the substituted pyrimidine system plays a significant role in determining the reactivity and the type of chemical transformations these molecules can undergo .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazolo[3,4-d]pyrimidine derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The introduction of substituents like benzyl, fluorophenyl, and phenyl groups can significantly alter these properties, affecting the compound's pharmacokinetic profile . Spectroscopic methods, including FT-IR, NMR, UV-Vis, and Mass spectroscopy, are employed to characterize these compounds and confirm their structures . Theoretical calculations, such as DFT, provide additional insights into the electronic properties, molecular electrostatic potential, and potential non-linear optical (NLO) properties .
Scientific Research Applications
1. Potential Inhibitor of Casein Kinase 1 (CK1) for Cancer and CNS Disorders
Research has shown that derivatives of N6-benzyl-N4-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine, specifically N6-phenyl-1H-pyrazolo[3,4-d]pyrimidine-3,6-diamine derivatives, act as novel CK1 inhibitors. These compounds are of interest due to the role of CK1 in the pathogenesis of cancer and various central nervous system disorders, making them potential targets for therapeutic interventions (Yang et al., 2012).
2. Structural Analysis and Hydrogen Bonding Studies
Another aspect of scientific interest is the structural analysis of N4-substituted 1H-pyrazolo[3,4-d]pyrimidine-4,6-diamines, which includes derivatives similar to the compound . These studies focus on their hydrogen bonding patterns in both two and three dimensions, providing insights into their molecular interactions (Trilleras et al., 2008).
3. Larvicidal Activity
In the realm of pest control, derivatives of N6-benzyl-N4-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine have shown significant larvicidal activity. Specific derivatives have been tested and compared with standard drugs like Malathion, indicating their potential utility in controlling pest populations (Gorle et al., 2016).
4. Synthesis of Diverse Heterocyclic Compounds
The compound's derivatives are also used in synthesizing various heterocyclic compounds, which have implications in drug discovery and organic chemistry. These syntheses involve complex reactions and offer a range of new molecules with potential applications in pharmaceuticals and materials science (Elkholy et al., 2008).
5. Studies in Crystal Structure and Molecular Interaction
The study of the crystal structure of related compounds and their molecular interactions is another key area of research. This includes analyzing different angles and hydrogen bonds within the structure, contributing to a deeper understanding of their physical and chemical properties (Wang et al., 2012).
Future Directions
properties
IUPAC Name |
6-N-benzyl-4-N-(4-fluorophenyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19FN6/c25-18-11-13-19(14-12-18)28-22-21-16-27-31(20-9-5-2-6-10-20)23(21)30-24(29-22)26-15-17-7-3-1-4-8-17/h1-14,16H,15H2,(H2,26,28,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODXVTVUVQUPWKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC(=C3C=NN(C3=N2)C4=CC=CC=C4)NC5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19FN6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N6-benzyl-N4-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine |
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